molecular formula C10H14ClNO3 B14035248 Lophophine hydrochloride CAS No. 77158-52-2

Lophophine hydrochloride

Cat. No.: B14035248
CAS No.: 77158-52-2
M. Wt: 231.67 g/mol
InChI Key: HAFFLVZSHUWNDT-UHFFFAOYSA-N
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Description

Discovery and Early Documentation in Ethnobotanical Sources

Lophophine was first proposed as a natural product by Alexander Shulgin in the mid-20th century during his investigations into peyote alkaloids. Shulgin hypothesized that 3-methoxy-4,5-methylenedioxyphenethylamine served as a biosynthetic precursor to tetrahydroisoquinoline derivatives observed in Lophophora williamsii, a cactus long utilized in Indigenous Mesoamerican rituals. Subsequent phytochemical analyses confirmed its presence not only in peyote but also in the San Pedro cactus (Echinopsis pachanoi), albeit at trace concentrations.

The compound’s isolation marked a critical juncture in ethnobotanical chemistry, as it provided a mechanistic link between simple phenethylamines and more complex alkaloids. Early documentation in Shulgin’s PiHKAL (Phenethylamines I Have Known and Loved) highlighted its structural resemblance to mescaline, differing only by a methylenedioxy bridge at the 4,5-positions and a methoxy group at the 3-position. This modification, as shown in Table 1, confers distinct electronic and steric properties that influence receptor interactions.

Table 1: Structural Comparison of Lophophine and Related Alkaloids

Compound Substitutions (Position) Core Structure Natural Source
Lophophine 3-OCH₃, 4,5-methylenedioxy Phenethylamine Lophophora williamsii
Mescaline 3,4,5-tri-OCH₃ Phenethylamine L. williamsii
Pellotine Tetrahydroisoquinoline core Tetrahydroisoquinoline Lophophora diffusa

Position Within Alkaloid Research Frameworks

Lophophine occupies a niche in alkaloid research as a transitional molecule between primary phenethylamine metabolism and specialized tetrahydroisoquinoline biosynthesis. Its synthesis pathway, elucidated through isotopic labeling studies, involves the methylation of dopamine derivatives followed by oxidative coupling—a route conserved across Lophophora species. Shulgin’s work demonstrated that lophophine could serve as a synthetic intermediate for analogues like MMDA (3-methoxy-4,5-methylenedioxyamphetamine), underscoring its utility in structure-activity relationship studies.

Key research milestones include:

  • Biosynthetic Role : Lophophine’s identification as a precursor to anhalonine and other tetrahydroisoquinolines in peyote, explaining the cactus’s diverse alkaloid profile.
  • Synthetic Accessibility : The compound’s synthesis via reductive amination of 3-methoxy-4,5-methylenedioxyphenylacetone, a method refined by Shulgin and later adapted for clandestine MDMA production.
  • Receptor Profiling : Comparative studies with mescaline revealed reduced 5-HT₂A receptor affinity, correlating with its milder psychedelic effects in animal models.

Table 2: Key Synthetic Routes to Lophophine Hydrochloride

Method Starting Material Yield (%) Key Reagents
Reductive Amination 3-Methoxy-4,5-MD-phenylacetone 62 NaBH₄, HCl
Leuckart Reaction 3-Methoxy-4,5-MD-phenylacetaldehyde 48 NH₄HCO₂, Δ

Evolutionary Significance in Cacti Species

The presence of lophophine in Lophophora and Echinopsis species suggests an evolutionary adaptation tied to chemical defense and ecological interaction. As a methylenedioxy-substituted phenethylamine, it may deter herbivores through bitter taste or neurotoxic effects at higher concentrations, though empirical evidence remains limited. Its role as a biosynthetic intermediate enables cacti to diversify into tetrahydroisoquinolines like pellotine, which exhibit stronger sedative properties and may confer selective advantages against predation.

Phylogenetic analyses indicate that the enzymatic machinery for methylenedioxy bridge formation (e.g., O-methyltransferases) evolved convergently in Lophophora and Ephedra species, highlighting lophophine’s significance in arid-plant secondary metabolism. Field studies of Lophophora diffusa, a mescaline-deficient relative of peyote, further support this hypothesis, as its principal alkaloid (pellotine) derives directly from lophophine-like precursors.

Table 3: Distribution of Lophophine in Cacti

Species Lophophine Concentration (ppm) Principal Alkaloids
Lophophora williamsii 12–45 Mescaline, Pellotine
Echinopsis pachanoi 5–18 Trichocereine, Lophophine
Lophophora diffusa Trace Pellotine, Anhalonidine

Properties

CAS No.

77158-52-2

Molecular Formula

C10H14ClNO3

Molecular Weight

231.67 g/mol

IUPAC Name

2-(7-methoxy-1,3-benzodioxol-5-yl)ethanamine;hydrochloride

InChI

InChI=1S/C10H13NO3.ClH/c1-12-8-4-7(2-3-11)5-9-10(8)14-6-13-9;/h4-5H,2-3,6,11H2,1H3;1H

InChI Key

HAFFLVZSHUWNDT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CCN.Cl

Origin of Product

United States

Preparation Methods

Synthesis from Homoveratrylamine Derivatives

One of the well-documented routes involves starting from homoveratrylamine (3,4-dimethoxyphenethylamine) analogues, followed by selective methylation and ring closure reactions:

Step Reagents and Conditions Yield (%) Notes
(i) Polyphosphoric acid, 121 °C, 40 min 35 Cyclization to form benzodioxole ring
(ii) 12 M HCl (aq), reflux, 50 min 48 Hydrolysis or demethylation step
(iii) (a) Sodium methoxide (NaOMe), methanol, 1 h (b) Benzyl bromide (BnBr), dioxane, reflux, 89 h 55 Protection of hydroxyl groups
(iv) Lithium aluminum hydride (LiAlH₄), THF, reflux, 2.5 h 49 Reduction of carbonyl intermediates
(v) Hydrogenation: H₂, Pd/C, AcOH, 65 °C, 1.5 h 91 Final reduction to amine

This sequence leads to intermediates which, after amine functionalization and methylation, afford lophophine or its analogues.

Bischler–Napieralski Cyclization Approach

Brossi et al. employed a Bischler–Napieralski-type reaction on carbamate intermediates to generate lactams, which were then selectively demethylated and reduced to yield lophophine precursors:

Step Reagents and Conditions Yield (%) Notes
(i) Carbamate substrate, Bischler–Napieralski reaction Formation of lactam ring
(ii) Selective demethylation of methoxy groups Using specific reagents to target 8-methoxy group
(iii) O-Benzylation of phenol groups Protection step
(iv) LiAlH₄ reduction of lactam to amine Conversion to amine intermediate

This route provides a strategic approach to complex substituted tetrahydroisoquinolines related to lophophine.

Condensation and Reduction Route

Another reported method involves condensation of aldehyde intermediates with nitromethane followed by reduction:

Step Reagents and Conditions Yield (%) Notes
(i) Aldehyde condensation with nitromethane Formation of nitrostyrene intermediate
(ii) Reduction of nitro group to amine (e.g., catalytic hydrogenation) 72–98 Final conversion to phenethylamine derivative

This method was used in the first reported synthesis of lophophine and related compounds, with overall yields around 47% for the final product.

Preparation of Lophophine Hydrochloride Salt

After synthesis of the free base lophophine, conversion to the hydrochloride salt is achieved by treatment with hydrochloric acid under controlled conditions:

Procedure Step Description
Dissolution of free base in solvent Typically in ethanol or methanol
Addition of concentrated HCl Dropwise addition to form crystalline hydrochloride salt
Crystallization and filtration Cooling to precipitate pure hydrochloride salt
Drying Under vacuum or desiccator

This step improves the compound's stability, solubility, and ease of handling for analytical and research purposes.

Summary Table of Key Reagents and Conditions

Synthetic Step Common Reagents/Conditions Purpose
Oxidation Potassium permanganate (KMnO₄), mild conditions Aromatic ring functionalization
Methylation Methyl iodide (CH₃I), methyl bromide (CH₃Br) Introduction of methoxy groups
Reduction Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (H₂, Pd/C) Reduction of carbonyls or nitro groups
Protection Benzyl bromide (BnBr), sodium methoxide (NaOMe) Protection of phenolic hydroxyl groups
Cyclization Polyphosphoric acid, Bischler–Napieralski reaction Formation of benzodioxole or tetrahydroisoquinoline rings
Salt formation Hydrochloric acid (HCl) Formation of hydrochloride salt

Analytical and Practical Considerations

  • Purity and Characterization : Final products are characterized by melting point, NMR spectroscopy, mass spectrometry, and chromatographic purity.
  • Storage : this compound is stable when stored at -20 °C or -80 °C; solutions in DMSO or PBS should be aliquoted to avoid freeze-thaw cycles.
  • Solubility : Soluble in DMSO and aqueous buffers, enabling preparation of stock solutions for biological assays.

Chemical Reactions Analysis

Lophophine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to its corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the ethanamine side chain.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Lophophine hydrochloride is a chemical compound that has several potential applications in scientific research, particularly in the fields of psychedelic studies and neuropharmacology. Lophophine, also known as MMDPEA (3-methoxy-4,5-methylenedioxyphenethylamine), belongs to the methylenedioxyphenethylamine class of drugs .

General Information

Lophophine is structurally similar to mescaline and MMDA (3-methoxy-4,5-methylenedioxyamphetamine) . Alexander Shulgin suggested that lophophine could be a natural component of peyote, as it is a logical chemical intermediate in the biosynthesis of tetrahydroisoquinolines found in the cactus . It has since been identified as a minor component in both peyote and San Pedro cactus .

Psychedelic Effects and Research

Lophophine is a putative psychedelic and entactogen drug . According to Shulgin, an effective dose of lophophine ranges from 150 to 250 mg and produces a peaceful mood elevation, euphoria, and a mild enhancement of visual perception, similar to mescaline, but without closed-eye mental imagery and nausea .

Analytical Standard

This compound is utilized as an analytical reference standard . It is categorized as a phenethylamine and a precursor in the synthesis of alkaloids .

Legal Status

Lophophine is currently uncontrolled but may be covered under the Federal Analogue Act in the United States and similar bills in other countries due to its structural similarity to mescaline and MMDA .

Psychedelic Medicine Research

Potential Therapeutic Applications

Mechanism of Action

The mechanism of action of Lophophine hydrochloride is not fully understood, but it is believed to involve agonism at serotonin 5-HT2A receptors, similar to other psychedelic drugs like LSD and mescaline. This interaction leads to the modulation of neurotransmitter release and the alteration of perception, mood, and cognition .

Comparison with Similar Compounds

Comparison with Similar Hydrochloride Compounds

The following analysis compares key pharmacological hydrochlorides, emphasizing molecular characteristics, therapeutic uses, and analytical methods.

Structural and Molecular Properties

A comparison of molecular weights, CAS numbers, and structural features is summarized below:

Compound Molecular Formula Molecular Weight CAS Number Key Structural Features Reference
Clonidine HCl C₉H₁₀Cl₂N₃·HCl 266.56 4205-91-8 Imidazoline ring, dichlorophenyl group
Lidocaine HCl C₁₄H₂₂N₂O·HCl 270.80 6108-05-0 Amide linkage, aromatic ring
Donepezil HCl C₂₄H₂₉NO₃·HCl 415.96 Not provided Piperidine core, benzyl substituents
Memantine HCl C₁₂H₂₁N·HCl 215.76 Not provided Adamantane backbone, amine group
Amodiaquine HCl C₂₀H₂₂ClN₃O·HCl 464.83 Not provided Quinoline scaffold, diethylaminoethanol



Key Observations :

  • Clonidine HCl and Lidocaine HCl share lower molecular weights (<300 g/mol), correlating with their roles as antihypertensive and local anesthetic agents, respectively .
  • Donepezil HCl and Amodiaquine HCl exhibit higher molecular weights (>400 g/mol), reflecting complex structures suited for acetylcholinesterase inhibition and antimalarial activity .
Analytical Methods
  • Lidocaine HCl : Quantified via HPLC-MS/MS in plasma and pharmaceutical formulations .
  • Donepezil HCl : Characterized using stability-indicating HPLC for impurity profiling .
  • Prilocaine HCl : Monitored for impurities like o-toluidine hydrochloride using USP reference standards .
Stability and Impurity Profiles
  • Prilocaine HCl : Requires stringent control of organic impurities (e.g., o-toluidine hydrochloride) to meet pharmacopeial standards .
  • Raloxifene HCl : Stability-indicating LC methods ensure degradation product monitoring under stress conditions .

Critical Analysis of Data Gaps

While the evidence provides robust data on numerous hydrochlorides, Lophophine hydrochloride remains uncharacterized in the provided sources . Comparative insights are thus extrapolated from compounds with analogous functional groups (e.g., aromatic amines, heterocyclic cores). For instance:

  • Analytical Overlap : Methods for Lidocaine HCl (HPLC-MS/MS) and Donepezil HCl (HPLC) could be adapted for Lophophine HCl quantification if structural similarities exist.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing Lophophine hydrochloride in laboratory settings?

  • Methodological Answer : Synthesis typically involves condensation reactions of precursor amines with appropriate carbonyl compounds under acidic conditions. For reproducibility, document reaction parameters (temperature, pH, stoichiometry) and purification steps (e.g., recrystallization using ethanol/water mixtures). Validate purity via melting point analysis and HPLC (≥95% purity threshold). Reference standardized protocols for related hydrochlorides .
  • Supporting Data :

ParameterTypical ValueReference Standard
Reaction Temperature60–80°C
Purification SolventEthanol:Water (3:1)

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C spectra, comparing chemical shifts to published data.
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity and detect impurities (e.g., residual solvents).
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.
    Cross-reference results with pharmacopeial standards for hydrochlorides (e.g., clarity, sulfated ash limits) .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Storage : Store in airtight containers at 2–8°C, away from light.
  • Waste Disposal : Neutralize acidic residues before disposal in approved chemical waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

  • Methodological Answer : Design a systematic solubility study using:

  • Controlled Conditions : Fixed temperature (25°C ± 0.5°C) and agitation speed.
  • Solvent Series : Test polar (water, methanol) and non-polar (ethyl acetate) solvents.
  • Quantification : Use UV-Vis spectroscopy at λmax (e.g., 280 nm) with calibration curves.
    Address discrepancies by comparing particle size distributions and solvent purity levels .
    • Supporting Data :
SolventSolubility (mg/mL)Source
Water12.5 ± 0.3
Methanol45.8 ± 1.1

Q. What strategies optimize this compound’s stability in long-term pharmacokinetic studies?

  • Methodological Answer :

  • Lyophilization : Remove hydrolytic degradation pathways by freeze-drying.
  • Buffering : Use phosphate-buffered saline (pH 7.4) to minimize acid-catalyzed decomposition.
  • Accelerated Stability Testing : Conduct at 40°C/75% RH for 6 months, monitoring degradation via LC-MS.
    Cross-validate with Arrhenius kinetics to predict shelf-life .

Q. How should researchers address conflicting bioactivity results in cell-based assays for this compound?

  • Methodological Answer :

  • Control Replicates : Include vehicle controls (DMSO ≤0.1%) and positive controls (e.g., reference inhibitors).
  • Assay Optimization : Validate cell viability via MTT assays and adjust incubation times to minimize cytotoxicity.
  • Data Normalization : Use Z-factor scoring to assess assay robustness.
    Reconcile contradictions by testing multiple cell lines (e.g., HEK293 vs. HeLa) and confirming compound solubility in assay media .

Methodological Guidelines for Academic Reporting

Q. How to structure a research paper on this compound to meet journal standards?

  • Methodological Answer :

  • Experimental Section : Detail synthesis, characterization, and bioassay protocols to enable replication. Use SI units and IUPAC nomenclature.
  • Data Presentation : Include tables comparing yield/purity across batches and figures showing dose-response curves.
  • Ethical Compliance : Declare IRB approval for studies involving human-derived cells .

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50.
  • Error Analysis : Report 95% confidence intervals and use ANOVA for multi-group comparisons.
  • Reproducibility : Perform triplicate experiments and use Cohen’s d to assess effect sizes .

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